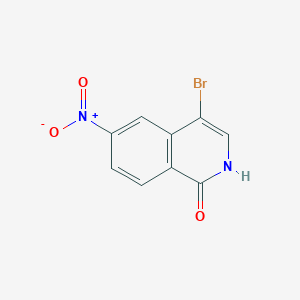

4-Bromo-6-nitro-2H-isoquinolin-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

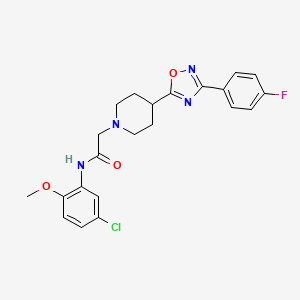

4-Bromo-6-nitro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.0541 .

Synthesis Analysis

The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium. 2-Alkynyl benzyl azides are used as the starting material. The reaction conditions are adjusted to selectively afford either 4-bromoisoquinoline or 4-bromoisquinolones. For instance, 4-bromoisoquinoline is synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, while 4-bromoisoquinolone is selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .Molecular Structure Analysis

The InChI code for 4-bromo-6-nitro-2H-isoquinolin-1-one is 1S/C9H5BrN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) .Chemical Reactions Analysis

The synthesis of 4-bromoisoquinoline and 4-bromoisquinolone involves an electrocyclic reaction catalyzed by palladium. This reaction is part of a broader class of transition metal-catalyzed reactions that have been developed for the synthesis of substituted isoquinolines from phenylacetylene substrates .Physical And Chemical Properties Analysis

The molecular formula of 4-Bromo-6-nitro-2H-isoquinolin-1-one is C9H5BrN2O3 and it has a molecular weight of 269.054 .Aplicaciones Científicas De Investigación

- Dopamine D3 Receptor Ligands : 4-Bromo-6-nitro-2H-isoquinolin-1-one serves as an intermediate in the synthesis of benzolactams used as dopamine D3 receptor ligands . These ligands play a crucial role in neurological research and drug discovery.

- MK2-Inhibitors : Researchers have utilized this compound to synthesize selective 3-aminopyrazole-based MK2-inhibitors. These inhibitors have been shown to inhibit intracellular phosphorylation of hsp27 and reduce LPS-induced TNFα release in cells . Such applications are relevant in inflammation-related studies and potential therapeutic interventions.

Medicinal Chemistry and Drug Development

Propiedades

IUPAC Name |

4-bromo-6-nitro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJMKZAJTVSUBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-nitro-2H-isoquinolin-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B2662721.png)

![[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetonitrile](/img/structure/B2662724.png)

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)

![2-(8-methoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2662730.png)

![[4-(2-Methoxyethoxy)oxan-4-yl]methanamine](/img/structure/B2662736.png)